11-hydroxyjasmonic acid

Overview

Description

11-Hydroxyjasmonic acid is a derivative of jasmonic acid, an important signaling molecule mediating diverse developmental processes and plant defense responses . It is derived from the ubiquitously occurring jasmonic acid .

Synthesis Analysis

The synthesis of 11-hydroxyjasmonic acid was accomplished in order to examine its occurrence in potato plants . The synthetic compound was employed as a standard for an LC-SIM analysis .

Molecular Structure Analysis

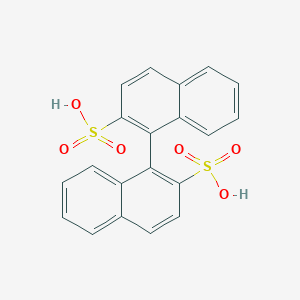

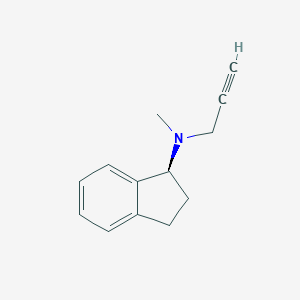

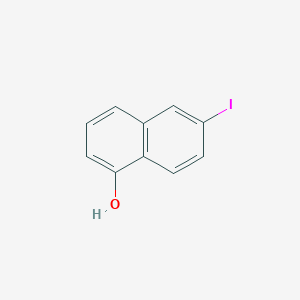

The molecular structure of 11-hydroxyjasmonic acid is represented by the formula C12H18O4 . It contains a total of 34 bonds, including 16 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Chemical Reactions Analysis

The biotransformation of jasmonic acid involves five major reactions, one of which is the hydroxylation at carbon 11 to form 11-hydroxyjasmonic acid . The gene AtST2a from Arabidopsis thaliana encodes a hydroxyjasmonate sulfotransferase, which exhibits strict specificity for 11- and 12-hydroxyjasmonic acid .

Scientific Research Applications

Plant Defense Signaling

11-Hydroxyjasmonic acid plays a crucial role in the plant defense signaling pathway. It acts as a signaling molecule, triggering a cascade of events involved in plant defense responses, such as the production of reactive oxygen species (ROS), calcium ions, and activation of protein kinases that amplify the signal from local leaves to systemic parts and from the cytosol to the nuclear region, remodeling the expression of defense-related genes .

Stress Resistance

This compound is also involved in enhancing stress resistance in plants. It participates in physiological processes that enable plants to respond and adapt to challenging environmental conditions, including various biotic and abiotic stresses .

Growth and Development

Research indicates that 11-Hydroxyjasmonic acid is important for plant growth and development. It is involved in key developmental processes such as senescence, tuber formation, and anther development .

Disease Resistance

The hormone jasmonic acid, from which 11-Hydroxyjasmonic acid is derived, is known to play a significant role in disease resistance within plants .

Organ Development

Jasmonic acid derivatives are implicated in organ development, influencing processes such as root growth and flowering .

Indirect Plant Defense

Jasmonates, including 11-Hydroxyjasmonic acid, induce indirect defense mechanisms by producing infochemicals that attract natural enemies of pests, thus playing a part in plant communication .

Mechanism of Action

Target of Action

11-Hydroxyjasmonic acid, also known as tuberonic acid, is derived from the ubiquitously occurring jasmonic acid . The primary target of 11-Hydroxyjasmonic acid is a protein called hydroxyjasmonate sulfotransferase , encoded by the gene AtST2a in Arabidopsis thaliana . This protein exhibits strict specificity for 11- and 12-hydroxyjasmonate .

Mode of Action

The interaction of 11-Hydroxyjasmonic acid with its target, hydroxyjasmonate sulfotransferase, leads to the formation of its sulfonated derivative . This interaction is part of a pathway that may serve to inactivate excess jasmonic acid in plants . Alternatively, the function of AtST2a might be to control the biological activity of 12-hydroxyjasmonic acid .

Biochemical Pathways

The biotransformation of jasmonic acid involves five major reactions, one of which is the hydroxylation at carbon 11 to form 11-hydroxyjasmonic acid . This compound and its sulfonated derivative are naturally occurring in A. thaliana . The hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .

Pharmacokinetics

thaliana plants led to increased levels of both 11-Hydroxyjasmonic acid and its sulfonated derivative .

Result of Action

The result of the action of 11-Hydroxyjasmonic acid is the induction of the expression of the gene AtST2a following treatment with methyljasmonate and 12-hydroxyjasmonic acid . This indicates the existence of independent signaling pathways responding to jasmonic acid and 12-hydroxyjasmonic acid .

Action Environment

Jasmonates, including 11-Hydroxyjasmonic acid, play crucial roles in several biotic and abiotic stresses . They are involved in numerous developmental processes and stress responses, and their action can be influenced by environmental factors such as light, temperature, salt, carbon dioxide, water, ozone, and soil nutrient content and availability .

Safety and Hazards

properties

IUPAC Name |

2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPBEXRQJBKPDM-JQQSAOSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1C(CCC1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11S)-(-)-Hydroxyjasmonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)

![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)